molecular formula C22H28N2O2 B14607020 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione CAS No. 57752-15-5

3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione

Katalognummer: B14607020
CAS-Nummer: 57752-15-5
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: GJAVWZVCPHUUQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione is an organic compound known for its unique chemical structure and properties It contains a central pentane-2,4-dione moiety substituted with two 4-(dimethylamino)phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly at 40°C for 15 hours, yielding the desired compound in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione exerts its effects involves intramolecular charge transfer (ICT). This process is crucial for its photophysical properties, such as fluorescence. The compound’s molecular targets include DNA, where it can bind and potentially interfere with replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione is unique due to its specific substitution pattern and the presence of the pentane-2,4-dione moiety. This structure imparts distinct photophysical properties, making it valuable in applications requiring fluorescence and charge transfer capabilities.

Eigenschaften

CAS-Nummer

57752-15-5

Molekularformel

C22H28N2O2

Molekulargewicht

352.5 g/mol

IUPAC-Name

3-[bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione

InChI

InChI=1S/C22H28N2O2/c1-15(25)21(16(2)26)22(17-7-11-19(12-8-17)23(3)4)18-9-13-20(14-10-18)24(5)6/h7-14,21-22H,1-6H3

InChI-Schlüssel

GJAVWZVCPHUUQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.